Ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its fused benzene and pyrazine rings, making it a valuable scaffold in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2,3-diamino benzoate with oxalic acid monohydrate at 140°C to yield methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate. This intermediate is then chlorinated with thionyl chloride (SOCl2) to form a dichloro compound, which is subsequently hydrolyzed in the presence of aqueous sodium hydroxide in methanol to produce the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and environmentally friendly methods. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which have applications in medicinal chemistry and materials science .
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate can be compared with other similar compounds, such as:
2,3-Dihydroxyquinoxaline-5-carboxamide: Known for its antibacterial activity.
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
Quinoxaline derivatives: These compounds have diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities.
The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications in various fields of research and industry.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h3-5,12-13H,2,6-7H2,1H3 |
InChI Key |
SRGGCTOVGGDNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NCCN2 |
Origin of Product |
United States |
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